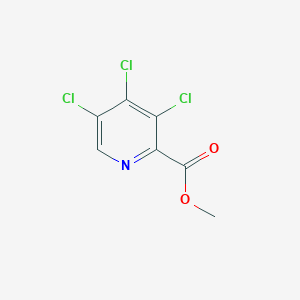![molecular formula C23H15F2N3O B2986709 5-(2,4-difluorobenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326910-09-1](/img/no-structure.png)
5-(2,4-difluorobenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-difluorobenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one, also known as DFP-10917, is a small molecule inhibitor that has shown potential in the field of cancer research. The compound has been synthesized through several methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
科学的研究の応用
Synthesis and Structural Characterization
Research often focuses on the synthesis and structural characterization of novel compounds, including those with pyrazolo[1,5-a]pyrazin-4(5H)-one cores. For instance, studies on N-heterocyclic carbene silver(I) cyclophanes explore the synthesis of complex structures and their ability to form 3D architectures through weak intermolecular interactions, such as π–π interactions, hydrogen bonds, and C–H···π contacts, which are essential for recognizing specific molecules like p-phenylenediamine (Liu et al., 2011). Similarly, the synthesis of fluorinated derivatives of potent carcinogenic hydrocarbons has been undertaken to investigate their mode of action, highlighting the importance of structural modifications on biological activities (Sardella et al., 1982).
Biological Activity Studies
Compounds with pyrazolo[1,5-a]pyrazin-4(5H)-one motifs may also be investigated for their biological activities. For example, thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moieties have been synthesized and evaluated for antimicrobial and anti-proliferative activities, demonstrating significant biological properties (Mansour et al., 2020). This suggests potential research applications of similar compounds in developing new therapeutic agents.
Material Science and Sensor Development
Research applications extend beyond biological activities to include material science and sensor development. Novel monomers and copolymers, for instance, have been synthesized for potential use in metal ion detection and analysis, showcasing the versatility of structurally complex compounds in creating sensitive and selective sensors (Zhou et al., 2008).
Computational and Theoretical Studies
Theoretical studies on compounds with complex structures, including pyrazolo[1,5-a]pyrazin-4(5H)-one cores, contribute to understanding their chemical behavior and potential applications. Density Functional Theory calculations, for instance, provide insights into molecular orbitals and spatial characteristics, aiding in the prediction of reactivity and interactions with biological targets (Al-Amiery et al., 2012).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(2,4-difluorobenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of the pyrazolo[1,5-a]pyrazine ring system followed by the introduction of the naphthalen-1-yl and 2,4-difluorobenzyl groups.", "Starting Materials": [ "2-aminopyrazole", "2-naphthol", "2,4-difluorobenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "phosphorus pentoxide", "dimethylformamide", "triethylamine", "ethyl chloroformate" ], "Reaction": [ "Step 1: Synthesis of 5-nitro-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine", "a. Dissolve 2-aminopyrazole (1.0 g, 10.8 mmol) and 2-naphthol (1.5 g, 10.8 mmol) in acetic acid (20 mL) and heat the mixture at 120°C for 4 hours.", "b. Cool the reaction mixture to room temperature and add sodium nitrite (1.3 g, 18.9 mmol) in water (5 mL) dropwise with stirring.", "c. Add hydrochloric acid (2 M, 10 mL) dropwise to the reaction mixture until the pH reaches 2-3.", "d. Filter the precipitate and wash it with water to obtain 5-nitro-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine as a yellow solid (2.0 g, 85%).", "Step 2: Reduction of 5-nitro-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine", "a. Dissolve 5-nitro-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine (1.0 g, 3.6 mmol) in ethanol (20 mL) and add sodium hydroxide (1.0 g, 25 mmol) in water (10 mL) dropwise with stirring.", "b. Add palladium on carbon (10%, 0.1 g) and hydrogenate the mixture at room temperature and atmospheric pressure for 12 hours.", "c. Filter the mixture and evaporate the solvent to obtain 5-amino-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine as a yellow solid (0.8 g, 80%).", "Step 3: Synthesis of 5-(2,4-difluorobenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine", "a. Dissolve 5-amino-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine (0.5 g, 1.8 mmol) and 2,4-difluorobenzaldehyde (0.5 g, 2.7 mmol) in dimethylformamide (10 mL) and add triethylamine (0.5 mL, 3.6 mmol) dropwise with stirring.", "b. Heat the mixture at 80°C for 12 hours.", "c. Cool the reaction mixture to room temperature and pour it into water (50 mL).", "d. Extract the mixture with ethyl acetate (3 x 50 mL) and wash the organic layer with water (50 mL).", "e. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 5-(2,4-difluorobenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one as a yellow solid (0.6 g, 80%)." ] } | |
CAS番号 |
1326910-09-1 |
分子式 |
C23H15F2N3O |
分子量 |
387.39 |
IUPAC名 |
5-[(2,4-difluorophenyl)methyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C23H15F2N3O/c24-17-9-8-16(20(25)12-17)14-27-10-11-28-22(23(27)29)13-21(26-28)19-7-3-5-15-4-1-2-6-18(15)19/h1-13H,14H2 |
InChIキー |
FZPMLCLRTUVUCU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN(C(=O)C4=C3)CC5=C(C=C(C=C5)F)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,4-dimethylthiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2986628.png)

![2-((2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoethyl acetate](/img/structure/B2986633.png)

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2986635.png)
![7-isopropyl-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2986636.png)


![2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2986639.png)

![N-(2-chlorobenzyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2986641.png)

![N-[(5-Chlorothiophen-2-yl)methyl]-3-methylbutan-1-amine;hydrochloride](/img/structure/B2986647.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2986649.png)